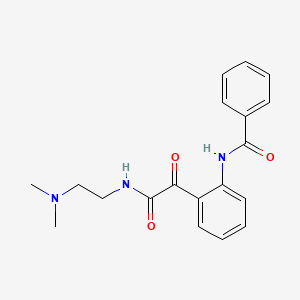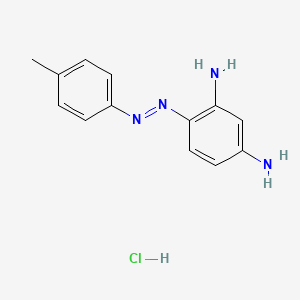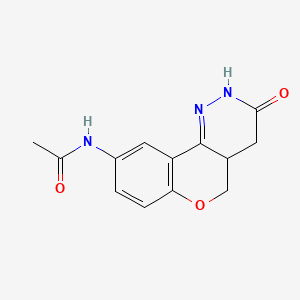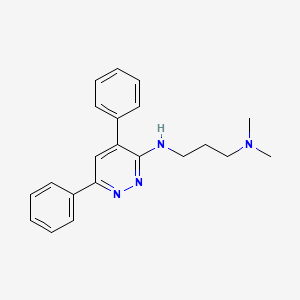
3-Pyridazinamine, N-(3-(dimethylamino)propyl)-4,6-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridazinamine, N-(3-(dimethylamino)propyl)-4,6-diphenyl- is a complex organic compound with a unique structure that includes a pyridazine ring substituted with an amino group and two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridazinamine, N-(3-(dimethylamino)propyl)-4,6-diphenyl- typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridazinamine with 3-(dimethylamino)propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridazinamine, N-(3-(dimethylamino)propyl)-4,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The amino group in the pyridazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridazine N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Aplicaciones Científicas De Investigación
3-Pyridazinamine, N-(3-(dimethylamino)propyl)-4,6-diphenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 3-Pyridazinamine, N-(3-(dimethylamino)propyl)-4,6-diphenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-6-chloropyridazine: A similar compound with a chlorinated pyridazine ring.
3-Pyridazinamine, N,N-dimethyl-: A compound with a dimethylamino group instead of the 3-(dimethylamino)propyl group.
Uniqueness
3-Pyridazinamine, N-(3-(dimethylamino)propyl)-4,6-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
118540-25-3 |
|---|---|
Fórmula molecular |
C21H24N4 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
N-(4,6-diphenylpyridazin-3-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C21H24N4/c1-25(2)15-9-14-22-21-19(17-10-5-3-6-11-17)16-20(23-24-21)18-12-7-4-8-13-18/h3-8,10-13,16H,9,14-15H2,1-2H3,(H,22,24) |
Clave InChI |
KUWXYYYWTUKUNX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNC1=NN=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


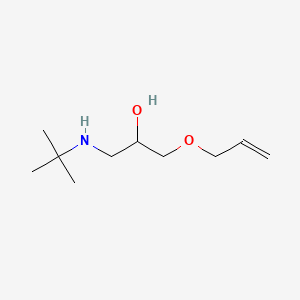

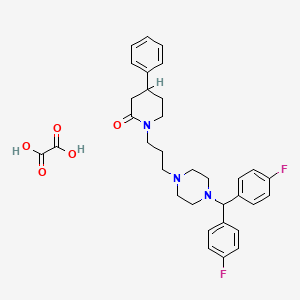
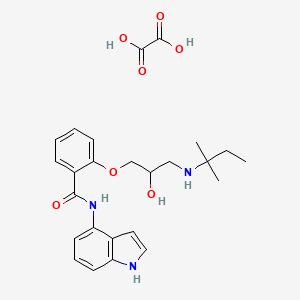
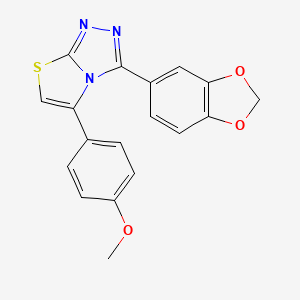
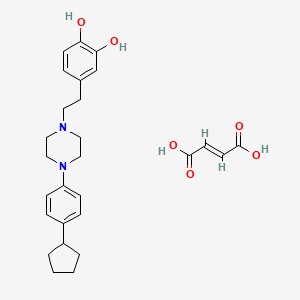
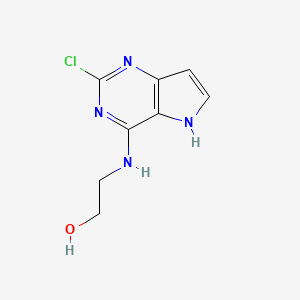
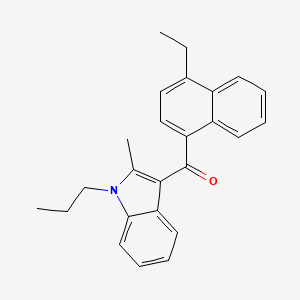

![diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B12748130.png)
